3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
Description
3-(2-Thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring a thienyl group, a trimethoxybenzyl group, and an oxadiazole ring
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O5S/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-18-16(21)17-19-15(20-25-17)13-5-4-6-26-13/h4-8H,9H2,1-3H3,(H,18,21) |
InChI Key |
PEDBBVLZLOXCBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often involving a thienyl halide and a nucleophile.
Attachment of the Trimethoxybenzyl Group: This step involves the reaction of a trimethoxybenzyl halide with the oxadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the benzyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to various amine derivatives.
Scientific Research Applications
3-(2-Thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-Thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide: shares similarities with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of 3-(2-thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
